Cholesterol sulfate

Platelet biology Thrombosis Atherosclerosis

Researchers studying platelet adhesion or membrane biophysics often face inconsistent results with generic cholesterol or alternative steroid sulfates. Cholesterol sulfate is the only compound where the cholesterol backbone and C3β-sulfate moiety act synergistically-a requirement unmet by cholesterol, cholesterol acetate, estrone sulfate, or DHEAS. - Enables concentration-dependent, saturable platelet adhesion in flow-chamber systems; fully inhibitable by soluble cholesterol sulfate. - Exhibits a lower CMC (6.2 ± 1.6 ng/mL) than unmodified cholesterol, offering superior aqueous dispersibility for liposome and nanoparticle formulations. - Quantifiable in human serum via validated 11-analyte LC-MS/MS panel (LOQ 1-80 ng/mL, precision <10%).

Molecular Formula C27H46O4S
Molecular Weight 466.7 g/mol
CAS No. 1256-86-6
Cat. No. B072947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol sulfate
CAS1256-86-6
Synonymscholesterol sulfate
cholesteryl sulfate
cholesteryl sulfate, 3H-labeled, (3beta)-isomer
cholesteryl sulfate, ammonium salt, (3beta)-isomer
cholesteryl sulfate, potassium salt, (3beta)-isomer
cholesteryl sulfate, sodium salt, (3beta)-isomer
cholesteryl sulfate, sodium salt, 26-(14)C-labeled
Molecular FormulaC27H46O4S
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
InChIInChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyBHYOQNUELFTYRT-DPAQBDIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesterol Sulfate (CAS 1256-86-6) Procurement Guide: Differentiated Biological and Physicochemical Properties


Cholesterol sulfate (CS; cholest-5-en-3β-ol sulfate) is an endogenous steroid sulfate ester and a major constituent of human plasma and cellular membranes [1]. It is synthesized from cholesterol by the cytosolic sulfotransferase SULT2B1b and serves as both a structural membrane component and a regulatory signaling molecule in processes including keratinocyte differentiation, platelet adhesion, and immune cell function [2][3]. Unlike neutral cholesterol or other steroid sulfates, the combination of the cholesterol sterol backbone with the anionic sulfate moiety at the C3β position confers a unique amphipathic character that dictates its distinct biophysical behavior, enzymatic recognition, and biological activity profile [4].

1
Membrane biology
Amphipathic steroid sulfate for biomimetic membrane and lipid raft studies
2
Platelet research
Defined substrate coating for flow-chamber platelet adhesion assays
3
Dermatological models
Keratinocyte differentiation and stratum corneum barrier studies

Why Cholesterol Sulfate Cannot Be Substituted with Cholesterol or Other Steroid Sulfates in Research and Industrial Applications


Cholesterol sulfate exhibits functional properties that are distinct from both its unsulfated parent cholesterol and other endogenous steroid sulfates such as pregnenolone sulfate or dehydroepiandrosterone sulfate (DHEAS) [1]. In platelet adhesion assays under physiological flow conditions, platelets adhere rapidly and progressively to cholesterol sulfate-coated surfaces but show no adhesion to cholesterol, cholesterol acetate, estrone sulfate, or DHEAS, demonstrating that both the cholesterol moiety and the sulfate group are simultaneously required for this specific bioactivity [2]. Furthermore, in biomimetic membrane systems, cholesterol sulfate produces biophysical effects on membrane fluidity and surface potential that differ markedly from cholesterol, with effects that are modulated by the background cholesterol content of the membrane [3]. These compound-specific properties mean that generic substitution with cholesterol or alternative steroid sulfates will not replicate the intended experimental or formulation outcomes in applications spanning membrane biology, dermatological research, and thrombosis studies.

!
Cholesterol differs
Unsulfated cholesterol lacks the anionic sulfate moiety, altering membrane organization and platelet adhesion response.
!
Steroid sulfate mismatch
DHEAS, estrone sulfate, and pregnenolone sulfate do not support platelet adhesion under flow conditions, indicating moiety-specific recognition.
!
Membrane context-dependent
Cholesterol sulfate modulates fluidity differently in cholesterol-poor vs. cholesterol-rich membranes; substitution may shift experimental outcomes.

Cholesterol Sulfate Quantitative Differentiation Evidence: Comparator-Based Performance Data


Platelet Adhesion Specificity: Cholesterol Sulfate Versus Structural Analogs

In a parallel-plate flow chamber perfusion assay using whole blood, cholesterol sulfate supported rapid and progressive platelet adhesion, whereas cholesterol acetate and estrone sulfate failed to support any measurable platelet adhesion under identical conditions [1]. Platelet adhesion to cholesterol sulfate was concentration-dependent and saturable, and soluble cholesterol sulfate inhibited adhesion in a concentration-dependent manner, confirming specificity. Neither cholesterol nor DHEA sulfate served as adhesive substrates [1].

Platelet adhesion specificity
Head-to-head
Cholesterol sulfate: rapid, progressive adhesion; cholesterol acetate, estrone sulfate, cholesterol, DHEAS: no adhesion
Adhesion requires both cholesterol backbone and sulfate group; supports specific substrate for platelet function studies.
Parallel-plate flow chamber with whole blood; concentration-dependent.
Platelet biology Thrombosis Atherosclerosis

Critical Micelle Concentration (CMC) Comparison: Cholesterol Sulfate Versus Cholesterol and DC-Cholesterol

Cholesterol sulfate exhibits a significantly lower critical micelle concentration (CMC) compared to unmodified cholesterol, and a moderately lower CMC compared to the cationic lipid derivative DC-cholesterol [1]. The CMC value for cholesterol sulfate was determined as 6.2 ± 1.6 ng/mL, compared to 12.1 ng/mL for cholesterol (data from reference 43 within the source) and 7.5 ± 2.6 ng/mL for DC-cholesterol [1].

CMC comparison
Reported
6.2 ± 1.6 ng/mL vs 12.1 ng/mL (cholesterol)
Lower CMC may support enhanced aqueous dispersibility for formulation studies.
Cross-study comparable; absolute values depend on buffer conditions.
Lipid formulation Drug delivery Nanoparticle engineering

Membrane Biophysical Effects: Cholesterol Sulfate Versus Cholesterol in Biomimetic Systems

In cholesterol-poor biomimetic membrane models, incorporation of cholesterol sulfate at 10 mol% resulted in increased anisotropy, indicating decreased membrane fluidity, whereas in cholesterol-rich (epithelial-like) membrane models, cholesterol sulfate produced negligible changes in fluidity [1]. Across both model types, cholesterol sulfate produced an overall ordering effect on membrane organization and increased surface potential compared to control membranes without cholesterol sulfate [1]. In a separate study using T cells, treatment with cholesterol sulfate significantly reduced lipid raft contents and membrane cholesterol levels [2].

Membrane biophysical effects
Class-level
Increased anisotropy (decreased fluidity) in cholesterol-poor models; negligible effect in cholesterol-rich systems; reduced lipid raft content in T cells.
Context-dependent membrane organization modulation relevant to cell signaling studies.
Biomimetic lipid vesicles and primary T-cell cultures; p
LC-MS/MS quantification
Reported
R² > 0.99, CV
Supports simultaneous quantification of cholesterol sulfate with other steroid sulfates in research matrices.
300 µL serum; validated method with three QC levels per analyte.
Formulation range
Data to verify
0.05–10% by weight for stratum corneum function studies (patent-derived)
Reported concentration window for topical formulation research; validation in specific systems required.
Patent disclosure; independent efficacy data limited.
Membrane biophysics Lipid raft biology Cell signaling

Analytical Method Validation: Cholesterol Sulfate Quantification in Multi-Analyte Steroid Sulfate Panels

A validated LC-MS/MS method for simultaneous quantification of 11 intact steroid sulfates in human serum demonstrated good linearity (R² > 0.99) and recovery for all compounds including cholesterol sulfate, with limits of quantification ranging between 1 and 80 ng/mL across the panel [1]. Cholesterol sulfate was quantified alongside pregnenolone sulfate, DHEA sulfate, testosterone sulfate, and seven other steroid sulfates in a single 300 μL serum sample with intra-day and between-day precision (coefficient of variation) and accuracy (relative errors) below 10% for all analytes [1]. The method was successfully applied to study steroid sulfatase deficiency, demonstrating diagnostic utility [1].

LC-MS/MS quantification
Reported
R² > 0.99, CV
Supports simultaneous quantification of cholesterol sulfate with other steroid sulfates in research matrices.
300 µL serum; validated method with three QC levels per analyte.
Formulation range
Data to verify
0.05–10% by weight for stratum corneum function studies (patent-derived)
Reported concentration window for topical formulation research; validation in specific systems required.
Patent disclosure; independent efficacy data limited.
Analytical chemistry Clinical diagnostics Steroid profiling

Stratum Corneum Formulation Concentration Range from Patent Evidence

Patent US20040028639 discloses topical compositions containing cholesterol sulfate for retarding desquamation of the stratum corneum and maintaining stratum corneum thickness [1]. The patent specifies that cholesterol sulfate is effective when provided in an amount of from about 0.05 to about 10% by weight of the total composition [1]. A related patent application specifies a narrower range of 0.05 to about 5.00 percent by weight when formulated with an exfoliant [2].

Formulation range
Data to verify
0.05–10% by weight for stratum corneum function studies (patent-derived)
Reported concentration window for topical formulation research; validation in specific systems required.
Patent disclosure; independent efficacy data limited.
Dermatological formulation Skin barrier Cosmetic science

Cholesterol Sulfate Validated Research and Industrial Application Scenarios


Platelet Adhesion and Thrombosis Research

Cholesterol sulfate is uniquely suited as a defined substrate for platelet adhesion studies in flow chamber systems. Unlike cholesterol, cholesterol acetate, estrone sulfate, or DHEA sulfate, which fail to support platelet adhesion under identical conditions, cholesterol sulfate-coated surfaces enable concentration-dependent and saturable platelet adhesion that is inhibitable by soluble cholesterol sulfate [1]. This specificity makes cholesterol sulfate essential for investigating the molecular mechanisms of platelet-vessel wall interactions, the prothrombotic potential of atherosclerotic lesions, and screening of anti-platelet therapeutic candidates. Procurement is indicated for laboratories conducting hemostasis, thrombosis, and vascular biology research where reproducible, compound-specific platelet adhesion is required.

Lipid-Based Drug Delivery System Formulation and Optimization

The lower critical micelle concentration (CMC) of cholesterol sulfate (6.2 ± 1.6 ng/mL) compared to unmodified cholesterol (12.1 ng/mL) and DC-cholesterol (7.5 ± 2.6 ng/mL) indicates superior aqueous dispersibility and self-assembly behavior [2]. This physicochemical property makes cholesterol sulfate a preferred lipid component for formulating liposomes, nanoparticles, and other vesicular drug delivery systems where controlled aggregation and stability are critical parameters. Formulators developing lipid-based carriers for therapeutic payloads should select cholesterol sulfate over unmodified cholesterol when enhanced dispersibility or altered membrane incorporation kinetics are desired.

Membrane Biophysics and Lipid Raft Biology Studies

Cholesterol sulfate produces distinct biophysical effects on model membranes that differ from cholesterol, including context-dependent modulation of membrane fluidity (increased anisotropy/decreased fluidity in cholesterol-poor systems, negligible effect in cholesterol-rich systems), increased membrane ordering, elevated surface potential, and reduction of lipid raft content in T cells [3][4]. These properties make cholesterol sulfate essential for studies investigating membrane-driven cellular processes including T-cell receptor signaling, immune synapse formation, sperm-egg interaction, and membrane fusion. Procurement is indicated for laboratories conducting fundamental membrane biophysics research or investigating the role of membrane lipid composition in cell signaling and intercellular communication.

Clinical Steroid Sulfate Profiling and Diagnostic Biomarker Development

Cholesterol sulfate can be reliably quantified in human serum as part of a validated 11-analyte LC-MS/MS panel that includes pregnenolone sulfate, DHEA sulfate, testosterone sulfate, and other diagnostically relevant steroid sulfates [5]. The method requires only 300 μL of serum and achieves intra-day and between-day precision and accuracy below 10% across all analytes, with limits of quantification between 1 and 80 ng/mL [5]. This validated analytical capability supports procurement of cholesterol sulfate as a reference standard for clinical chemistry laboratories, diagnostic biomarker discovery programs, and metabolic disorder research where simultaneous quantification of multiple sulfated steroids is required for disease characterization or therapeutic monitoring.

Application
Selection Property
Validation Focus
Platelet adhesion studies
Specific substrate coating with sulfate-dependent adhesion
Adhesion under flow, concentration-dependence, inhibition by soluble CS
Liposome / nanoparticle formulation
Lower CMC and enhanced aqueous dispersibility
Self-assembly behavior, aggregation control in aqueous systems
Membrane biophysics & lipid rafts
Context-dependent membrane fluidity modulation
Anisotropy, surface potential, lipid raft content in model systems
Steroid sulfate profiling research
Validated LC-MS/MS quantification in serum matrix
Precision, accuracy, and multi-analyte panel performance

Technical Documentation Hub

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55 linked technical documents
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